molecular formula C8H8FNO5S B13149170 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid

Katalognummer: B13149170
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: XCYHTPDEWIQPOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H8FNO5S It is a derivative of benzoic acid, characterized by the presence of fluorine, methoxy, and sulfamoyl groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of 2-methoxybenzoic acid to introduce the fluorine atom at the 3-position. This is followed by the sulfonation of the 5-position to introduce the sulfamoyl group. The reaction conditions often involve the use of reagents such as fluorinating agents (e.g., Selectfluor) and sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfamoyl group can undergo reduction to form amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance its binding affinity to enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-2-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid
  • 3-Amino-2-methoxybenzoic acid

Uniqueness

3-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is unique due to the combination of fluorine, methoxy, and sulfamoyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H8FNO5S

Molekulargewicht

249.22 g/mol

IUPAC-Name

3-fluoro-2-methoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8FNO5S/c1-15-7-5(8(11)12)2-4(3-6(7)9)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI-Schlüssel

XCYHTPDEWIQPOD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.